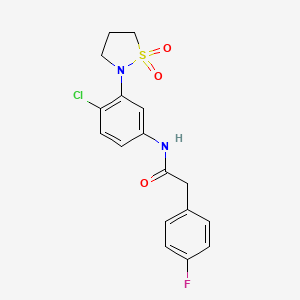

1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

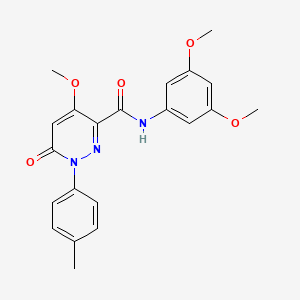

“1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea” is a chemical compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers . The linear formula for this compound is C10H11FN2O .

Molecular Structure Analysis

The molecular structure of “this compound” involves an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, we can infer from similar compounds that reactions at the benzylic position are common. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

- The synthesis of imidazolidin-2-ones through gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas demonstrates the compound's utility in facilitating specific organic transformations, resulting in products with high yield and diastereoselectivity (Li, Song, & Widenhoefer, 2011).

- The role of allyl-containing ureas in the synthesis of high-performance thermosets is highlighted, where allyl groups contribute to thermal cure processes yielding materials with superior thermomechanical properties (Agag & Takeichi, 2003).

Biological and Pharmacological Research

- Ureas and bis-ureas with primaquine and hydroxyl or halogen substituted benzene moieties have been synthesized and evaluated for antiproliferative activities against cancer cell lines, demonstrating their potential in drug development for breast carcinoma treatment (Perković et al., 2016).

- The interaction of Schiff bases containing urea with calf thymus DNA, investigated through various spectroscopic techniques, reveals their binding affinities and modes, suggesting implications for drug design and DNA interaction studies (Ajloo et al., 2015).

Material Science

- The synthesis of novel benzoxazine monomers containing allyl groups, which undergo thermal cure to form thermosets with excellent thermal stability, illustrates the compound's significance in developing advanced materials with high thermal resistance (Agag & Takeichi, 2003).

Chemical and Structural Analysis

- The crystal structure of a benzoylurea pesticide, closely related to the compound of interest, provides insight into the molecular architecture and interactions, facilitating the understanding of its properties and potential applications in pesticide development (Jeon et al., 2014).

Propriétés

IUPAC Name |

1-[[3-(4-fluorophenoxy)phenyl]methyl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-2-10-19-17(21)20-12-13-4-3-5-16(11-13)22-15-8-6-14(18)7-9-15/h2-9,11H,1,10,12H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTKJSFBOZAKEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2809812.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2809816.png)

![1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid](/img/structure/B2809817.png)

![N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide](/img/structure/B2809819.png)

![3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809821.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2809825.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2809834.png)